AKI603: A Technical Guide for Researchers and Drug Development Professionals
AKI603: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Molecular Structure, Chemical Properties, and Biological Activity of the Aurora Kinase A Inhibitor AKI603
Abstract
AKI603 is a potent and selective small molecule inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1][2][3] It has demonstrated significant anti-proliferative activity in a range of cancer cell lines, including those resistant to conventional therapies.[1][2][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of AKI603, intended to support researchers, scientists, and drug development professionals in their exploration of this promising anti-cancer agent. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Molecular Structure and Chemical Properties
AKI603 is a pyrimidine (B1678525) derivative with a complex molecular architecture. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of AKI603
| Identifier | Value |
| IUPAC Name | 6-(4-methyl-1-piperazinyl)-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(4-nitrophenyl)-2,4-pyrimidinediamine[5] |
| CAS Number | 1432515-73-5[1][5] |
| Molecular Formula | C₁₉H₂₃N₉O₂[5][6] |
| SMILES | CN(CC1)CCN1C2=NC(NC(C=C3)=CC=C3--INVALID-LINK--=O)=NC(NC4=NNC(C)=C4)=C2[5] |
| InChI | InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25)[5] |
| InChIKey | UNKOUVAYOLLXER-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties of AKI603
| Property | Value |
| Molecular Weight | 409.45 g/mol [1][5][6] |
| Appearance | Solid[5] |
| Purity | ≥98%[5] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[5] |
Biological Activity and Mechanism of Action
AKI603 is a highly potent inhibitor of Aurora kinase A, with an IC₅₀ of 12.3 nM.[1][2][3][7] This inhibition of AurA disrupts normal mitotic processes, leading to cell cycle arrest and the accumulation of polyploid cells.[1][4][8] A key application of AKI603 is in overcoming drug resistance, particularly in chronic myeloid leukemia (CML) cells harboring the BCR-ABL-T315I mutation, which confers resistance to imatinib.[1][2][4][8]
Table 3: In Vitro Anti-proliferative Activity of AKI603
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HL-60 | Promyelocytic Leukemia | 69[5] |
| K562 | Chronic Myeloid Leukemia | 137[5] |
| U937 | Histiocytic Lymphoma | 43[5] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 18[5] |
| MCF-7 | Breast Cancer | 424[5] |
| MDA-MB-231 | Breast Cancer | 84[5] |
Table 4: In Vivo Efficacy of AKI603
| Animal Model | Xenograft | Dosage | Administration | Outcome |
| Nude Mice | KBM5-T315I | 12.5-25 mg/kg | Intraperitoneal, every 2 days for 14 days | Abrogated tumor growth[1][9] |
| Nude Mice | MCF-7/Epi | 50 mg/kg | Intragastric, every day for 14 days | Decreased tumor volume and weight[3][5][7] |
Signaling Pathways
AKI603 primarily exerts its effects by inhibiting the Aurora A kinase signaling pathway, which is crucial for cell cycle progression. Inhibition of AurA leads to a cascade of downstream effects, including the induction of cellular senescence.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of AKI603.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of AKI603 to inhibit the enzymatic activity of Aurora kinase A.
Protocol:
-
Preparation: Prepare serial dilutions of AKI603 in a suitable buffer (e.g., DMSO).
-
Reaction Setup: In a microplate, combine recombinant Aurora kinase A with the diluted AKI603 or vehicle control.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of AKI603 or a vehicle control for a specified duration (e.g., 48 hours).[2]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of target proteins like AurA.
Protocol:
-
Cell Lysis: Treat cells with AKI603 for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AurA (Thr288), total AurA, or a loading control like β-actin). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Conclusion
AKI603 is a well-characterized Aurora kinase A inhibitor with significant potential as an anti-cancer therapeutic, particularly in drug-resistant malignancies. Its potent and selective activity, coupled with a clear mechanism of action, makes it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute their studies involving AKI603.
References
- 1. AKI603 | Aurora Kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Aurora A Kinase Inhibitor AKI603 Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AKI603 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
